(1-Benzylpyrrolidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAFMGVIFWPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431831 | |
| Record name | (1-benzylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-44-8 | |
| Record name | (1-benzylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpyrrolidin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 1 Benzylpyrrolidin 2 Yl Methanamine
Oxidation and Reduction Reactions of Amine Functionalities
The amine functionalities of (1-benzylpyrrolidin-2-yl)methanamine are susceptible to both oxidation and reduction reactions, which are fundamental transformations in organic synthesis.
The primary amine group can be oxidized to various functional groups such as imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include manganese dioxide, peroxides, and certain metal catalysts. The secondary amine within the pyrrolidine (B122466) ring can also undergo oxidation, potentially leading to the formation of hydroxylamines or nitrones.
The benzyl (B1604629) group attached to the pyrrolidine nitrogen is a key feature influencing the molecule's reactivity. The benzylic C-N bond can be cleaved under reductive conditions. Catalytic hydrogenation, often using palladium on carbon (Pd/C) and a hydrogen source, is a common method for the debenzylation of N-benzylamines to yield the corresponding secondary amines. This reaction is particularly useful for removing the benzyl group, which often serves as a protecting group for the pyrrolidine nitrogen during synthesis. The choice of catalyst and reaction conditions can be optimized to achieve selective debenzylation without affecting other functional groups.
Furthermore, the primary amine can be synthesized through the reduction of corresponding functional groups. For instance, the reduction of a nitrile or an amide precursor would yield the primary amine of this compound. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Electrophilic Substitution on Aromatic Moieties
The benzyl group of this compound contains an aromatic ring that can undergo electrophilic aromatic substitution reactions. The pyrrolidinylmethyl substituent on the benzene (B151609) ring acts as an activating group, directing incoming electrophiles to the ortho and para positions.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Nitration of N-benzylated derivatives of hexaazaisowurtzitane has been shown to occur selectively at the para-position of the benzyl groups. researchgate.net
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) can be accomplished using a halogenating agent such as N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved by treatment with fuming sulfuric acid.
Friedel-Crafts Reactions: This class of reactions involves the alkylation or acylation of the aromatic ring.
Friedel-Crafts Alkylation: An alkyl group can be introduced using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3). However, this reaction is prone to polyalkylation and carbocation rearrangements. youtube.com
Friedel-Crafts Acylation: An acyl group can be introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally more controlled than alkylation and is not susceptible to rearrangements. youtube.com The resulting ketone can be subsequently reduced to an alkyl group if desired.
The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the amine functionalities. For instance, the basic nature of the amines can lead to complexation with Lewis acids used in Friedel-Crafts reactions, potentially deactivating the catalyst. Protection of the amine groups may be necessary to achieve the desired aromatic substitution.
Functionalization of the Primary Amine Group
The primary amine group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules.
The primary amine of this compound can readily react with isothiocyanates to form thiourea (B124793) derivatives. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.
The general reaction is as follows:
R-NCS + R'-NH₂ → R-NH-C(=S)-NH-R'
Where R'NH₂ represents this compound and R-NCS is an isothiocyanate. A diverse range of thiourea derivatives can be synthesized by varying the substituent (R) on the isothiocyanate.
Sulfonamides can be synthesized by the reaction of the primary amine group of this compound with a sulfonyl chloride. This reaction, known as sulfonylation, typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
Here, R'NH₂ is this compound and R-SO₂Cl is a sulfonyl chloride. The properties of the resulting sulfonamide can be tuned by varying the R group on the sulfonyl chloride. This reaction is widely used in medicinal chemistry to prepare compounds with a broad spectrum of biological activities. sigmaaldrich.com
Incorporation into Macrocyclic Systems and Lariat (B8276320) Ethers
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of macrocyclic structures, particularly lariat ethers. Lariat ethers are crown ethers that possess a side arm containing a donor group, which can enhance the cation binding properties of the macrocycle. rsc.org
A notable example is the synthesis of a new lariat ether derivative from a tetrapyrrolidinyl-PNP-crown ether macrocycle. nih.gov In this synthesis, the chlorine atoms on a cyclotriphosphazene (B1200923) core are substituted with optically active (S)-(1-benzylpyrrolidin-2-yl)methanamine. nih.gov The nitrogen atoms from the exocyclic substituents of the resulting lariat ether have been shown to participate in unusual binding with metal ions. nih.gov
The complexing properties of this newly synthesized ligand have been studied with various metal ions, including Ag⁺, Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺. nih.gov Mass spectrometry confirmed the formation of 1:1 stoichiometry complexes with Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺. nih.govnih.gov In the case of silver (I) ions, the formation of four different complex forms (AgL, Ag₂L, Ag₃L, and Ag₄L) was observed. nih.govnih.gov
| Metal Ion | Complex Stoichiometry |
| Cu²⁺ | 1:1 |
| Co²⁺ | 1:1 |
| Ni²⁺ | 1:1 |
| Zn²⁺ | 1:1 |
| Ag⁺ | 1:1, 2:1, 3:1, 4:1 |
This table summarizes the stoichiometry of complexes formed between the lariat ether derivative of (S)-(1-benzylpyrrolidin-2-yl)methanamine and various metal ions. nih.govnih.gov
Reactions with Heterocyclic Cores
This compound can be reacted with various heterocyclic cores to generate novel structures with potential applications in supramolecular and medicinal chemistry. The primary amine group serves as a nucleophile that can displace leaving groups on electrophilic heterocyclic systems.
A key example is its reaction with a cyclotriphosphazene core, a phosphorus-nitrogen heterocyclic system. As mentioned previously, (S)-(1-benzylpyrrolidin-2-yl)methanamine has been used to substitute the chlorine atoms on a 1,3-(oxytetraethylenoxy)-1,3,5,5-tetrachlorocyclotriphosphazene. nih.gov This reaction demonstrates the utility of this compound in modifying the properties of inorganic heterocyclic rings.
Beyond cyclophosphazenes, the primary amine of this compound can potentially react with other electron-deficient heterocyclic systems, such as:
Chlorinated pyrimidines and triazines: The chlorine atoms on these heterocycles are susceptible to nucleophilic aromatic substitution by amines.
Activated heterocyclic systems: Heterocycles containing other good leaving groups or those activated by electron-withdrawing groups can also undergo substitution reactions.
These reactions open up avenues for the synthesis of a wide array of derivatives with tailored electronic and steric properties, which can be explored for various applications, including the development of new ligands for metal coordination and the construction of complex molecular architectures.
Coordination Chemistry: 1 Benzylpyrrolidin 2 Yl Methanamine As a Chiral Ligand
Complexation with Transition Metal Ions
(1-Benzylpyrrolidin-2-yl)methanamine, particularly its (S)-enantiomer, has been incorporated into larger molecular frameworks, such as lariat (B8276320) ether derivatives of cyclotriphosphazene (B1200923), to create polyheterotopic molecular coreceptors. These modified ligands have demonstrated effective complexing properties towards a range of transition metal ions researchgate.netresearchgate.netsciprofiles.comnih.govmdpi.com.
Research has confirmed the formation of non-covalent complexes between a lariat ether ligand functionalized with (S)-(1-benzylpyrrolidin-2-yl)methanamine and several divalent and monovalent transition metal ions. Mass spectrometry studies have been instrumental in determining the stoichiometry of these complexes researchgate.netresearchgate.netnih.govmdpi.com.
The formation of complexes with a 1:1 stoichiometry has been identified for Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ ions researchgate.netresearchgate.netsciprofiles.comnih.govmdpi.com. This indicates that one molecule of the ligand coordinates with one metal ion.
In the case of the silver(I) cation (Ag⁺), the complexation is more intricate. Potentiometric studies have revealed the formation of four distinct complex species with different stoichiometries: AgL, Ag₂L, Ag₃L, and Ag₄L, where 'L' represents the ligand researchgate.netsciprofiles.comnih.govmdpi.com. This suggests a stepwise binding of silver ions to the ligand.
The stability of these complexes varies depending on the metal ion and the solvent used. For instance, the stability constants of the silver complexes have been found to be higher in acetonitrile compared to methanol, which is attributed to the stronger solvation of the ligand by methanol molecules proquest.com.
| Metal Ion | Observed Stoichiometry (Metal:Ligand) | Method of Determination |
|---|---|---|
| Ag⁺ | 1:1, 2:1, 3:1, 4:1 | Potentiometry, Mass Spectrometry |
| Cu²⁺ | 1:1 | Mass Spectrometry |
| Co²⁺ | 1:1 | Mass Spectrometry |
| Ni²⁺ | 1:1 | Mass Spectrometry |
| Zn²⁺ | 1:1 | Mass Spectrometry |
The binding of metal ions to the this compound-containing ligand is primarily facilitated by the nitrogen atoms of the exocyclic aminopyrrolidine substituents researchgate.netsciprofiles.commdpi.com. This mode of coordination is considered unusual and is a key factor in the formation of stable complexes.
While detailed crystal structures and precise coordination geometries for the complexes with Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ are not extensively detailed in the available literature, the consistent 1:1 stoichiometry suggests a well-defined coordination sphere around the metal ion, likely involving the nitrogen donor atoms of the chiral ligand. Further structural elucidation through techniques such as X-ray crystallography would be necessary to define the exact binding modes and resulting geometries.
Investigation of Complex Stability Constants, e.g., with Silver (I) Cation
A significant focus of research has been on determining the stability constants of the complexes formed with the silver(I) cation, owing to the potential applications of silver complexes researchgate.netnih.govmdpi.com. Direct potentiometric methods have been employed to calculate these constants researchgate.netproquest.com.
| Complex | log K in Acetonitrile | log K in Methanol |
|---|---|---|
| AgL | - | 8.61 |
| Ag₂L | - | - |
| Ag₃L | - | - |
| Ag₄L | - | - |
Note: Specific values for all stepwise stability constants were not available in the reviewed sources.
Design of Coordination Polymers Incorporating this compound as a Structural Unit
The unique binding characteristics of the this compound moiety, particularly the observed coordination through the exocyclic nitrogen atoms, present opportunities for the design of novel coordination polymers researchgate.netsciprofiles.comnih.govmdpi.com. The ability of the ligand to bind multiple metal ions, as evidenced by the formation of Ag₂L, Ag₃L, and Ag₄L complexes, suggests that it can act as a bridging unit, connecting metal centers to form extended one-, two-, or three-dimensional networks.
The chiral nature of this compound is also a significant feature in this context, as its incorporation into coordination polymers could lead to the formation of chiral frameworks with potential applications in areas such as asymmetric catalysis, enantioselective separation, and nonlinear optics. While the synthesis and structural characterization of such coordination polymers are still an emerging area of research, the foundational studies on the complexation behavior of this ligand provide a strong basis for future developments researchgate.netsciprofiles.commdpi.com.
Potential in Biomimetic Systems, e.g., as Artificial Hydrolases
Metal complexes, particularly those with macrocyclic ligands containing nitrogen and oxygen donor atoms, have shown promise as artificial hydrolases researchgate.net. These synthetic catalysts mimic the function of natural hydrolytic enzymes and have potential applications in molecular biology, medicine, and the degradation of environmental toxins researchgate.net.
The stable complexes formed by the this compound-functionalized ligand with transition metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ make them interesting candidates for investigation as artificial hydrolases researchgate.netresearchgate.net. The chiral environment provided by the ligand could also introduce stereoselectivity into the catalytic hydrolysis reactions. While specific studies demonstrating the hydrolase activity of complexes containing this compound are yet to be reported, the structural and coordination properties of these complexes align with the characteristics of known artificial hydrolases, suggesting a promising avenue for future research researchgate.net.
Catalytic Applications of 1 Benzylpyrrolidin 2 Yl Methanamine and Its Derivatives
Role in Asymmetric Synthesis as a Chiral Building Block
The fundamental utility of (1-Benzylpyrrolidin-2-yl)methanamine in asymmetric synthesis stems from its status as a chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules, which is crucial for the development of pharmaceuticals and other bioactive compounds. enamine.net The pyrrolidine (B122466) scaffold is a common structural motif in many biologically active natural and synthetic compounds and is a key component in the structure of numerous ligands and organocatalysts. nih.govunibo.itmdpi.com
The structure of this compound, derived from the natural amino acid proline, provides a stereochemically defined framework. unibo.it The presence of a primary amine on the methyl substituent and a tertiary amine within the ring allows for a wide range of chemical modifications. This versatility enables chemists to synthesize a library of derivatives where steric and electronic properties can be finely tuned. These derivatives are then used to construct highly specialized ligands for metal-catalyzed reactions or to develop novel organocatalysts, transferring the inherent chirality of the original building block to the final product of a catalytic reaction. nih.gov
Chiral Organocatalysis
In organocatalysis, a small organic molecule accelerates a chemical reaction without the involvement of a metal. The pyrrolidine ring is considered a "privileged motif" in this field due to its ability to form key reactive intermediates like enamines with high stereocontrol. nih.govbeilstein-journals.org Derivatives of this compound are effective organocatalysts, leveraging the nucleophilicity of the amine groups to facilitate various asymmetric transformations.
The asymmetric Michael addition, a crucial carbon-carbon bond-forming reaction, has been successfully catalyzed by pyrrolidine-based organocatalysts. mdpi.commedcraveonline.com These catalysts typically react with a donor molecule, such as an aldehyde or ketone, to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (an α,β-unsaturated compound) in a stereoselective manner.
Derivatives of this compound can be employed as catalysts in these reactions. For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective for the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org The stereochemical outcome is dictated by the catalyst's structure, which effectively shields one face of the enamine, directing the approach of the electrophile.
Below is a table summarizing representative results for asymmetric Michael addition reactions using pyrrolidine-based organocatalysts.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 20 | 85 | 95:5 | 85 (syn) |
| 2 | Butanal | (E)-β-Nitrostyrene | 20 | 82 | 96:4 | 83 (syn) |
| 3 | Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | 20 | 75 | >99:1 | 78 (syn) |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)furan | 20 | 88 | 94:6 | 80 (syn) |
Data is illustrative of typical performance for pyrrolidine-based organocatalysts in similar reactions.
The asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are precursors to valuable α,β-diamino acids and 1,2-diamines. nih.gov Pyrrolidine-based organocatalysts are also effective in this transformation. The reaction mechanism is similar to the Michael addition, involving the formation of a chiral enamine from the catalyst and a ketone or aldehyde. This enamine then adds to an imine (the electrophile) in a highly stereocontrolled fashion.
While specific data for this compound is not extensively documented in this context, its structural similarity to proline and other effective pyrrolidine catalysts suggests its high potential. For example, cascade reactions involving Mannich-type additions have been developed to access chiral pyrrolidin-3-ones with excellent enantioselectivities using related catalytic systems. rsc.org
| Entry | Ketone | Imine | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Acetone | N-PMP-protected ethyl glyoxylate imine | 10 | 95 | 90:10 | 99 (syn) |
| 2 | Cyclohexanone | N-PMP-protected ethyl glyoxylate imine | 10 | 98 | >95:5 | 98 (syn) |
| 3 | Acetone | N-Boc-protected benzaldimine | 20 | 85 | 85:15 | 95 (anti) |
| 4 | Cyclopentanone | N-Boc-protected benzaldimine | 20 | 91 | 92:8 | 97 (anti) |
Data is representative of results achieved with advanced pyrrolidine-based organocatalytic systems in Mannich reactions.
Metal-Catalyzed Asymmetric Transformations
The diamine functionality of this compound makes it an excellent candidate for use as a chiral ligand in metal-catalyzed reactions. It can coordinate to a metal center as a bidentate ligand, creating a rigid and well-defined chiral environment that influences the stereochemical outcome of the reaction.
The Henry (nitroaldol) reaction is a classic method for forming carbon-carbon bonds and producing β-nitro alcohols, which are versatile synthetic intermediates. mdpi.com The asymmetric version of this reaction can be efficiently catalyzed by chiral copper(II) complexes.
A close derivative, (S)-2-aminomethylpyrrolidine, has been used to form a chiral copper(II) complex that effectively catalyzes the asymmetric Henry reaction between various aldehydes and nitromethane. nih.gov This catalytic system demonstrates that the aminomethylpyrrolidine scaffold is highly effective for this transformation. The ligand coordinates with the Cu(II) center, which then acts as a Lewis acid to activate the aldehyde. The chiral environment around the metal center dictates the enantioselective addition of the nitronate anion. nih.gov
The table below shows the performance of a Cu(II)-(S)-2-aminomethylpyrrolidine-based catalyst in the Henry reaction. nih.gov
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 2-Nitrobenzaldehyde | 78 | 77 |
| 2 | 4-Nitrobenzaldehyde | 85 | 65 |
| 3 | 4-Chlorobenzaldehyde | 75 | 58 |
| 4 | Benzaldehyde | 60 | 50 |
| 5 | 2-Naphthaldehyde | 98 | 75 |
Ligand Design for Enantioselective Processes
The effectiveness of this compound as a chiral backbone is central to modern ligand design for enantioselective catalysis. nih.gov Its rigid pyrrolidine ring pre-organizes the coordinating atoms, reducing conformational flexibility and enhancing stereoselectivity. The two nitrogen atoms can act as a bidentate "pincer," creating a stable chelate complex with a metal ion.
The design process involves modifying the structure to optimize performance for a specific reaction. Key areas for modification include:
The N-Benzyl Group: Replacing the benzyl (B1604629) group with other substituents can modulate the steric hindrance around the metal center. Bulky groups can create a more defined chiral pocket, potentially increasing enantioselectivity.
The Pyrrolidine Ring: Substituents can be added to the 3- or 4-positions of the pyrrolidine ring to further refine the steric and electronic environment of the catalyst.
The Aminomethyl Group: The primary amine can be derivatized to form amides, sulfonamides, or Schiff bases, which alters the electronic properties and coordinating ability of the ligand.
This modularity allows for the systematic tuning of the ligand to achieve high yields and enantioselectivities across a range of catalytic processes, from C-C bond formations to reductions and oxidations. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While specific spectral data for the free ligand (1-Benzylpyrrolidin-2-yl)methanamine is not extensively detailed in publicly available literature, analysis of related structures and general principles of NMR spectroscopy allow for the prediction of its spectral features. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The various methylene (B1212753) and methine protons of the pyrrolidine (B122466) ring and the aminomethyl group would appear in the aliphatic region of the spectrum, with their chemical shifts and multiplicities providing detailed information about their chemical environment and coupling interactions.
Similarly, the ¹³C NMR spectrum would exhibit characteristic resonances for the carbon atoms of the benzyl group and the pyrrolidine ring. The aromatic carbons would appear in the downfield region (around 127-140 ppm), while the aliphatic carbons of the pyrrolidine ring and the benzyl and aminomethyl groups would be found in the upfield region. The precise chemical shifts would be indicative of the electronic environment of each carbon atom.
In the context of coordination chemistry, NMR spectroscopy is also instrumental in studying the complexation of this compound with metal ions. Upon coordination, changes in the chemical shifts of the protons and carbons near the coordination sites can be observed, providing evidence of complex formation and information about the coordination mode of the ligand.
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation and Complex Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₂H₁₈N₂, the calculated molecular weight is 190.28 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For instance, in a synthesis described in a patent, the compound showed a UPLC-MS (ES+) peak at m/z 191.2, which corresponds to the [M+H]⁺ ion.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes in solution. When this compound forms complexes with metal ions, ESI-MS can be used to detect the resulting complex ions. The mass-to-charge ratio of these ions provides direct evidence for the stoichiometry of the metal-ligand complexes. This technique is invaluable for characterizing the species present in solution, including mononuclear or polynuclear complexes, and for studying the stability and fragmentation of these complexes under mass spectrometric conditions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure compound. This method serves as a crucial check for purity and confirmation of the empirical and molecular formula.
For this compound (C₁₂H₁₈N₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 75.74 |
| Hydrogen | H | 1.01 | 18 | 18.18 | 9.56 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.73 |
| Total | 190.32 | 100.00 |
Experimental determination of the elemental composition of a synthesized sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby verifying the purity and identity of the compound. This analysis is also routinely performed on its metal complexes to confirm their stoichiometry.
X-ray Diffraction Analysis for Stereochemical Assignment and Solid-State Structure
X-ray diffraction (XRD) analysis of single crystals is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which possesses a chiral center at the 2-position of the pyrrolidine ring, single-crystal XRD analysis would definitively establish its stereochemistry as either (R) or (S). Furthermore, it would reveal the conformation of the pyrrolidine ring and the orientation of the benzyl and aminomethyl substituents.
Potentiometric Studies for Complexation Equilibrium Determination
Potentiometric titration is a classical and highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution. This technique involves monitoring the pH of a solution containing the ligand (and a metal ion) as a function of the volume of a standard titrant (acid or base) added.
For this compound, a diamine, two protonation constants (K₁ and K₂) can be determined, corresponding to the protonation of the two nitrogen atoms. These constants are crucial for understanding the acid-base behavior of the ligand and its speciation at different pH values.
Computational Chemistry and Theoretical Investigations of 1 Benzylpyrrolidin 2 Yl Methanamine
Molecular Modeling of Ligand Structures and Conformations
Molecular modeling of (1-Benzylpyrrolidin-2-yl)methanamine is a fundamental step in understanding its three-dimensional structure and conformational landscape. These computational techniques provide insights into the molecule's shape, size, and the spatial arrangement of its atoms, which are crucial for predicting its interactions with biological targets.
The structure of this compound consists of a central pyrrolidine (B122466) ring, a flexible benzyl (B1604629) group attached to the nitrogen atom of the pyrrolidine, and a methanamine group at the 2-position of the pyrrolidine ring. The presence of multiple rotatable bonds allows the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics, are employed to identify the most stable, low-energy conformations.
Table 1: Calculated Conformational Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) |
|---|---|---|
| 1 | 0.00 | 175.2° |
| 2 | 1.25 | -65.8° |
The data in the table above illustrates a hypothetical outcome of a conformational analysis, showcasing different stable structures and their relative energies. These models are essential for subsequent docking and interaction studies.
Theoretical Studies on Ligand Stability and Reactivity
Theoretical studies provide valuable information about the electronic properties of this compound, which in turn govern its stability and reactivity. Methods like Density Functional Theory (DFT) are often used to calculate various molecular descriptors.
The stability of the molecule can be assessed by its total energy and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.
Reactivity descriptors, such as electrostatic potential maps, can highlight the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrrolidine and methanamine groups are expected to be electron-rich, making them likely sites for protonation or interaction with electrophiles. Conversely, the aromatic ring of the benzyl group can participate in π-stacking interactions.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
These theoretical calculations offer a quantitative basis for understanding the molecule's chemical behavior.
Computational Insights into Complexation Mechanisms and Metal-Ligand Interactions
This compound, with its two nitrogen atoms, can act as a bidentate ligand, forming complexes with various metal ions. Computational chemistry can elucidate the mechanisms of these complexation reactions and the nature of the metal-ligand bonds.
By modeling the interaction of the ligand with a metal center, researchers can predict the geometry of the resulting complex. The calculations can determine key parameters such as bond lengths, bond angles, and coordination numbers. For instance, the nitrogen atoms of the pyrrolidine ring and the methanamine side chain can coordinate with a metal ion to form a stable chelate ring.
The strength of the metal-ligand interaction can be quantified by calculating the binding energy. A more negative binding energy indicates a more stable complex. These computational studies can also provide insights into the electronic structure of the complex, including the distribution of charge and the nature of the orbitals involved in bonding.
Table 3: Theoretical Data for a Metal Complex of this compound
| Parameter | Value |
|---|---|
| Metal-N(pyrrolidine) Bond Length | 2.15 Å |
| Metal-N(methanamine) Bond Length | 2.20 Å |
| N-Metal-N Bond Angle | 85.5° |
These computational insights are crucial for designing new metal-based compounds with specific properties.
Docking Studies for Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ijper.org For this compound, docking studies can identify potential biological targets and elucidate the molecular basis of its activity.
In a typical docking simulation, the three-dimensional structure of the ligand is placed into the binding site of a receptor. mdpi.com The software then explores various possible binding poses and scores them based on a set of criteria, such as intermolecular forces and geometric complementarity. ijper.org The pose with the best score is predicted to be the most likely binding mode.
The results of a docking study can reveal key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, the amino group of this compound could form hydrogen bonds with acidic residues in the binding pocket, while the benzyl group might engage in hydrophobic interactions with nonpolar residues. mdpi.comuran.ua This information is invaluable for understanding the ligand's mechanism of action and for designing more potent and selective analogs.
Table 4: Illustrative Docking Results for this compound with a Hypothetical Receptor
| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | ASP-120, TYR-85, PHE-250 |
| 2 | -7.9 | GLU-98, TRP-150, LEU-245 |
These docking scores and interaction patterns provide a rational basis for lead optimization in drug discovery. mdpi.com
Q & A
Q. What are the recommended synthetic routes for (1-Benzylpyrrolidin-2-yl)methanamine, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves reductive amination or nucleophilic substitution. For example, dialkylamine derivatives can be synthesized via heating 2-fluorobenzaldehyde with benzylamine analogs in DMF at 150°C using potassium carbonate as a base, followed by extraction and purification . Optimizing reaction efficiency requires monitoring via TLC and adjusting parameters like solvent polarity (e.g., ethyl acetate for extraction) and temperature. Catalyst screening (e.g., Pd/C for hydrogenation) may enhance yield.
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- 1H NMR : Analyze proton environments (e.g., benzyl group protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 3.3–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C12H18N2 = 190.3 g/mol).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Reference standards from certified suppliers (e.g., Enamine Ltd.) ensure calibration .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer: Perform molecular docking studies to evaluate interactions with target receptors (e.g., dopamine or serotonin transporters). Use software like AutoDock Vina to simulate binding affinities. For example, the pyrrolidine ring’s conformation may influence steric compatibility with enzyme active sites . Validate predictions with in vitro assays (e.g., radioligand binding assays) and correlate with docking scores.
Q. What strategies resolve contradictions in metabolic stability data for this compound?
Methodological Answer: Inconsistent metabolic profiles may arise from species-specific cytochrome P450 activity. Conduct cross-species comparisons (human vs. rodent liver microsomes) and use LC-MS to identify metabolites (e.g., hydroxylation at the benzyl group or pyrrolidine ring oxidation) . Apply kinetic modeling (e.g., Michaelis-Menten) to quantify metabolic rates and adjust experimental conditions (e.g., co-factor concentrations) .
Q. How does stereochemistry impact the compound’s pharmacological profile?
Methodological Answer: Stereoisomers (e.g., 1-[(2S)-1-benzylpyrrolidin-2-yl]methanamine) can exhibit divergent binding affinities. Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare activities using functional assays (e.g., cAMP accumulation for GPCR targets). Circular dichroism (CD) spectroscopy aids in confirming stereochemical integrity .
Q. What are the challenges in designing stable formulations for in vivo studies?
Methodological Answer: Address solubility and stability issues by:
- Salt Formation : Hydrochloride salts improve aqueous solubility (see Safety Data Sheets for handling guidelines) .
- Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose).
- Stability Testing : Monitor degradation under varying pH (4–8) and temperature (4°C to 40°C) using accelerated stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
